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This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for common issues encountered during key laboratory experiments. The information is

tailored for researchers, scientists, and drug development professionals to help diagnose and

resolve experimental challenges efficiently.

Cell Culture
Contamination is a pervasive issue in cell culture that can lead to the loss of valuable time,

resources, and irreplaceable cell lines.[1] Understanding the sources of contamination and

implementing preventative measures are critical for maintaining the integrity of your research.

Frequently Asked Questions (FAQs)
Q1: My cell culture medium has suddenly turned cloudy and yellow. What is the likely cause

and what should I do?

A1: A cloudy and yellowish medium is a strong indicator of bacterial contamination.[2][3]

Bacteria metabolize nutrients in the media, leading to a rapid drop in pH, which causes the

phenol red indicator to turn yellow.[2][4] You may also observe small, motile particles between

your cells under a microscope.[2][3]

Immediate Actions:

Isolate and discard: Immediately remove the contaminated flask from the incubator to

prevent cross-contamination of other cultures.[1]
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Decontaminate: Thoroughly clean and disinfect the incubator, biosafety cabinet, and any

equipment that may have come into contact with the contaminated culture.[2][4]

Review aseptic technique: Carefully review your laboratory's aseptic techniques with all

personnel to prevent future occurrences.[1][2]

Q2: I see filamentous structures or small budding particles in my cell culture. What type of

contamination is this?

A2: The presence of filamentous structures suggests mold contamination, while small, budding,

oval or round particles indicate a yeast contamination.[2][5] Fungal and yeast contamination

may not initially cause a significant pH change, but will eventually turn the medium yellowish

over time.[2][5]

Recommended Actions:

Discard the culture: It is best practice to discard the contaminated culture to avoid further

spread.[2]

Fungicide treatment (for irreplaceable cultures): In exceptional cases where the cell line is

irreplaceable, you can attempt to salvage the culture by washing with PBS and treating with

an antifungal agent like amphotericin B. However, this is not recommended for routine work

as antifungals can be toxic to cells.[2]

Q3: My cells are growing slowly and appear unhealthy, but the medium is clear. What could be

the problem?

A3: This could be a sign of Mycoplasma contamination.[2][6] Mycoplasma are very small

bacteria that lack a cell wall and are therefore not visible with a standard light microscope and

are resistant to common antibiotics like penicillin.[6] They can alter cell metabolism and gene

expression, compromising experimental results.[4]

Troubleshooting Steps:

Mycoplasma testing: Use a specific Mycoplasma detection kit, such as a PCR-based assay,

DNA staining (e.g., DAPI or Hoechst), or an ELISA kit, to confirm the presence of

Mycoplasma.[1][6]
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Treatment: If positive, treat the culture with specific anti-mycoplasma reagents.

Prevention: Quarantine all new cell lines and test them for Mycoplasma before introducing

them into your general cell culture stocks.[2][3] Regularly test your cell lines, especially in a

shared laboratory environment.[2]

Logical Relationship: Identifying and Mitigating Cell
Culture Contamination
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Troubleshooting Cell Culture Contamination

Observe signs of contamination
(e.g., cloudy media, pH change, poor cell health)
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Caption: A flowchart for identifying and responding to common cell culture contaminants.
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Polymerase Chain Reaction (PCR)
PCR is a powerful technique for amplifying specific DNA sequences, but it is highly sensitive to

contamination and suboptimal reaction conditions, which can lead to unreliable results.[7]

Frequently Asked Questions (FAQs)
Q1: I see a band in my no-template control (NTC). What does this mean and how can I fix it?

A1: A band in the NTC indicates contamination of one or more of your PCR reagents or your

workspace with template DNA or previously amplified PCR products (amplicons).[8][9]

Troubleshooting Steps:

Decontaminate your workspace: Clean your benchtops, pipettes, and equipment with a 10%

bleach solution or a commercial DNA decontamination solution.[9]

Use dedicated reagents and equipment: Maintain separate sets of pipettes, reagents, and

lab coats for pre-PCR (reagent preparation) and post-PCR (product analysis) areas to

prevent carryover contamination.[7][10]

Aliquot reagents: Prepare small aliquots of your primers, dNTPs, and polymerase to

minimize the risk of contaminating your stock solutions.[10]

Use aerosol-resistant filter tips: These tips prevent the introduction of contaminants from

your pipettes into your reaction tubes.[10]

Replace reagents: If contamination persists, discard your current reagents (water, buffer,

dNTPs, primers, and polymerase) and use fresh, certified nuclease-free stocks.[11]

Q2: I am not getting any PCR product, or the yield is very low.

A2: The absence or low yield of a PCR product can be caused by a variety of factors, including

problems with the template DNA, primers, or reaction conditions.

Potential Causes and Solutions:

Template DNA issues:
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Low template concentration: Increase the amount of template DNA in the reaction.[11]

Poor DNA quality: Ensure your DNA is free of inhibitors (e.g., salts, ethanol, phenol). You

may need to re-purify your template.[12]

Primer problems:

Incorrect primer design: Verify that your primers are specific to your target sequence and

have appropriate melting temperatures (Tm).[11]

Primer degradation: Use fresh primer dilutions.

Suboptimal reaction conditions:

Annealing temperature: The annealing temperature may be too high. Try lowering it in 2°C

increments.[12]

Extension time: The extension time might be too short for your target length. A general rule

is to allow 1 minute per kb of amplicon length.[13]

Number of cycles: Increase the number of PCR cycles in increments of 5.[11]

Component concentrations: Ensure that the concentrations of MgCl₂, dNTPs, and

polymerase are optimal as recommended by the polymerase manufacturer.[14]

Q3: I am seeing multiple, non-specific bands on my gel.

A3: Non-specific bands can result from primers annealing to unintended sites on the template

DNA or from the formation of primer-dimers.

Optimization Strategies:

Increase annealing temperature: Raising the annealing temperature increases the specificity

of primer binding.[12]

Optimize MgCl₂ concentration: The concentration of magnesium ions affects primer

annealing and enzyme activity. A titration may be necessary to find the optimal concentration.
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Reduce primer concentration: High primer concentrations can promote non-specific binding

and primer-dimer formation.[11]

Decrease template amount: Too much template DNA can sometimes lead to non-specific

amplification.[15]

Hot-start PCR: Use a hot-start DNA polymerase to prevent non-specific amplification that

can occur at lower temperatures during reaction setup.

PCR Troubleshooting Workflow
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Caption: A logical workflow for diagnosing and solving common PCR problems.

Western Blot
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Western blotting is a widely used technique to detect specific proteins in a sample. Common

issues include high background, weak or no signal, and the appearance of non-specific bands.

Frequently Asked Questions (FAQs)
Q1: My western blot has a very high background, making it difficult to see my protein of

interest.

A1: High background can be caused by several factors, including insufficient blocking, improper

antibody concentrations, or inadequate washing.[16][17]

Solutions:

Optimize blocking:

Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C).[18]

Increase the concentration of the blocking agent (e.g., 5% non-fat dry milk or BSA).[18]

Consider switching to a different blocking agent, as some antibodies may cross-react with

proteins in milk (like casein for phospho-specific antibodies).[16][19]

Adjust antibody concentrations:

Titrate your primary and secondary antibodies to find the optimal dilution that provides a

strong signal with low background.[13][16]

Improve washing steps:

Increase the number and duration of washes after primary and secondary antibody

incubations to remove unbound antibodies.[16][18]

Add a mild detergent like Tween-20 (0.05-0.1%) to your wash buffer.[18]

Q2: I am not detecting any signal, or the signal is very weak.

A2: A weak or absent signal can be due to problems with protein transfer, antibody activity, or

the detection reagents.
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Troubleshooting Checklist:

Confirm protein transfer: Stain the membrane with Ponceau S after transfer to visualize the

proteins and ensure a successful transfer from the gel.

Check antibody activity:

Ensure your primary and secondary antibodies are stored correctly and have not expired.

Increase the antibody concentration or incubation time (e.g., overnight at 4°C for the

primary antibody).

Verify detection reagents: Make sure your ECL substrate or fluorescent dyes are not expired

and have been prepared correctly.

Increase protein load: If your target protein is of low abundance, you may need to load more

protein onto the gel.[7]

Q3: I see multiple bands on my blot in addition to my band of interest.

A3: The presence of unexpected bands can be due to non-specific antibody binding, protein

degradation, or post-translational modifications.[20][21]

Potential Causes and Solutions:

Non-specific antibody binding:

Decrease the concentration of the primary or secondary antibody.[20][21]

Perform a secondary antibody-only control (incubate the blot with only the secondary

antibody) to check for non-specific binding of the secondary antibody.[16]

Protein degradation: Add protease inhibitors to your lysis buffer to prevent protein

degradation by proteases released during sample preparation.[20][21]

Protein modifications or isoforms: Your protein may exist as different isoforms or have post-

translational modifications that affect its migration on the gel. Check the literature for your

protein of interest.[21]
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Multimer formation: Some proteins can form dimers or multimers, especially if the sample

was not fully reduced. Ensure your sample buffer contains a sufficient concentration of a

reducing agent (e.g., DTT or β-mercaptoethanol) and that the sample is adequately heated

before loading.[22]

Quantitative Data Summary: Antibody Dilutions
Antibody Type Source

Typical Starting Dilution
Range

Primary Antibody
Serum/Tissue Culture

Supernatant
1:100 - 1:1,000[23]

Purified Monospecific Antibody 1:500 - 1:10,000[23]

Ascites Fluid 1:1,000 - 1:100,000[23]

Secondary Antibody HRP/AP Conjugated 1:1,000 - 1:20,000

Fluorescent Conjugated 1:5,000 - 1:50,000

Note: These are general guidelines. The optimal dilution must be determined empirically for

each antibody and experiment.

Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a sensitive immunoassay used for quantifying proteins and other molecules. Common

problems include high background, poor standard curves, and weak signals.[24][25]

Frequently Asked Questions (FAQs)
Q1: My ELISA plate has high background in all wells.

A1: High background can obscure the specific signal and is often caused by non-specific

binding of antibodies or insufficient washing.[26]

Solutions:

Improve washing: Increase the number of wash steps and the soaking time during washes to

effectively remove unbound reagents.[25][26]
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Optimize blocking: Ensure that the blocking buffer is appropriate for your assay and that the

incubation time is sufficient (e.g., 1-2 hours at room temperature).

Check antibody concentrations: Titrate your detection antibody to a lower concentration to

reduce non-specific binding.

Prevent evaporation: Use plate sealers during incubation steps to prevent the wells from

drying out, especially at the edges of the plate ("edge effects").[24][26]

Q2: My standard curve is poor (low R² value, non-linear).

A2: A reliable standard curve is crucial for accurate quantification. A poor standard curve can

result from pipetting errors, improper standard preparation, or using the wrong curve-fitting

model.[27][28]

Troubleshooting Steps:

Verify standard preparation:

Ensure the standard was reconstituted correctly according to the manufacturer's

instructions.[27]

Double-check your serial dilution calculations and pipetting technique.[8][27]

Use fresh standards, as degraded standards will give lower than expected optical density

(OD) values.[27][28]

Check pipetting technique:

Use calibrated pipettes and change tips for each standard, sample, and reagent.[8]

Ensure there are no air bubbles in the wells before reading the plate.[28]

Select the appropriate curve fit: Use the curve-fitting model recommended by the kit

manufacturer (e.g., four-parameter logistic fit).[27]

Q3: I am getting a weak or no signal for my samples and standards.
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A3: A weak or absent signal indicates a problem with one of the critical components of the

assay.[24][25]

Potential Causes:

Reagent issues:

Check the expiration dates of all reagents.[24]

Ensure that reagents were stored correctly and brought to room temperature before use.

[24]

Incorrect reagent addition: Double-check that all reagents were added in the correct order

and at the correct dilutions.[24]

Inactive enzyme or substrate: The enzyme conjugate (e.g., HRP) may have lost activity, or

the substrate may be expired or was improperly prepared.

Insufficient incubation times: Ensure that you are following the recommended incubation

times for each step.[24]
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ELISA Workflow and Troubleshooting Checkpoints

Key Checkpoints
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Caption: A diagram of the ELISA workflow with critical troubleshooting checkpoints.
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Recombinant Protein Expression & Purification
Low yield and poor solubility are common challenges in recombinant protein production.[16][29]

Optimization of expression conditions and purification strategies is often necessary.

Frequently Asked Questions (FAQs)
Q1: I am not observing any expression of my recombinant protein.

A1: The absence of expression can be due to issues with the expression vector, host strain, or

induction conditions.

Troubleshooting Steps:

Verify your construct: Sequence your plasmid to ensure the gene of interest is in the correct

reading frame and free of mutations.[21]

Check codon usage: The codon usage of your gene may not be optimal for the expression

host (e.g., E. coli). Rare codons can stall translation and reduce protein yield.[21][30]

Consider codon optimization and gene synthesis.[10][24][31]

Optimize induction:

Verify that you are using the correct inducer (e.g., IPTG) at the optimal concentration.[21]

Ensure your inducer stock is not degraded.

Assess protein toxicity: Your protein may be toxic to the host cells, leading to cell death upon

induction. Try using a vector with tighter regulation of basal expression or a different host

strain.[30]

Q2: My protein is expressed, but it is insoluble and forms inclusion bodies.

A2: High-level expression in E. coli often leads to the formation of insoluble protein aggregates

called inclusion bodies.[16]

Strategies to Improve Solubility:
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Lower expression temperature: Reducing the post-induction temperature (e.g., to 18-25°C)

slows down protein synthesis, which can promote proper folding.[30][32]

Reduce inducer concentration: Using a lower concentration of the inducer can decrease the

rate of protein expression and reduce aggregation.[32]

Use a different expression host: Some E. coli strains are engineered to facilitate disulfide

bond formation or contain chaperone plasmids that can aid in protein folding.

Co-express with chaperones: Molecular chaperones can assist in the proper folding of your

target protein.

Use a solubility-enhancing fusion tag: Fusing your protein to a highly soluble partner (e.g.,

MBP, GST) can improve its solubility.

Q3: I have good expression, but I lose most of my protein during purification.

A3: Low recovery after purification can be due to inefficient cell lysis, protein degradation, or

suboptimal purification conditions.[33]

Potential Issues and Solutions:

Inefficient cell lysis: Ensure your lysis method (e.g., sonication, French press) is effectively

breaking open the cells. You can check this by microscopy.

Protein degradation: Add a protease inhibitor cocktail to your lysis buffer to prevent

degradation of your target protein.[30]

Suboptimal buffer conditions: The pH, salt concentration, or additives in your purification

buffers may not be optimal for your protein's stability and binding to the resin.[33]

Issues with affinity tag: The affinity tag on your protein may be inaccessible or cleaved,

preventing it from binding to the purification resin.[33]

Quantitative Data Summary: Optimizing Protein
Expression
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Parameter Standard Condition
Optimization
Strategy

Rationale

Temperature 37°C Lower to 18-30°C

Slows protein

synthesis, promotes

proper folding[14][30]

Inducer (IPTG) Conc. 1 mM Reduce to 0.1-0.5 mM

Decreases expression

rate, reduces inclusion

body formation[30]

Host Strain
Standard (e.g.,

BL21(DE3))

Use specialized

strains

Strains with rare

tRNAs or chaperones

can improve

expression[24]

Fusion Tags
None or small tag

(e.g., His)

Use solubility-

enhancing tags (e.g.,

MBP, GST)

Increases the

solubility of the fusion

protein

Experimental Protocols
Polymerase Chain Reaction (PCR) Protocol
This protocol outlines the steps for a standard PCR.

1. Reaction Setup:

On ice, prepare a master mix containing all components except the template DNA. This
ensures consistency across multiple reactions.[13]
For a typical 50 µL reaction, the components are:
10X PCR Buffer: 5 µL
10 mM dNTPs: 1 µL
10 µM Forward Primer: 2.5 µL
10 µM Reverse Primer: 2.5 µL
Taq DNA Polymerase (5 U/µL): 0.25 µL
Nuclease-free water: to a final volume of 49 µL (adjust as needed)
Aliquot 49 µL of the master mix into individual PCR tubes.
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Add 1 µL of template DNA (1-10 ng of plasmid DNA or 20-200 ng of genomic DNA) to each
tube.
For the no-template control (NTC), add 1 µL of nuclease-free water instead of template DNA.

2. Thermal Cycling:

Place the PCR tubes in a thermal cycler and run the following program:
Initial Denaturation: 95°C for 2-5 minutes.
30-35 Cycles:
Denaturation: 95°C for 30 seconds.
Annealing: 55-65°C for 30 seconds (optimize based on primer Tm).
Extension: 72°C for 1 minute per kb of product length.
Final Extension: 72°C for 5-10 minutes.
Hold: 4°C.

3. Analysis:

Analyze the PCR products by running 5-10 µL of the reaction on an agarose gel with a DNA
ladder to confirm the size and yield of the amplicon.

Western Blot Protocol
This protocol provides a general workflow for western blotting.

1. Sample Preparation and Gel Electrophoresis:

Lyse cells or tissues in a suitable lysis buffer containing protease inhibitors.
Determine the protein concentration of the lysates.
Mix the desired amount of protein (typically 20-30 µg) with Laemmli sample buffer and heat
at 95-100°C for 5 minutes.
Load the samples and a protein ladder onto an SDS-PAGE gel and run the gel until the dye
front reaches the bottom.

2. Protein Transfer:

Transfer the proteins from the gel to a nitrocellulose or PVDF membrane using a wet or
semi-dry transfer system.
After transfer, you can stain the membrane with Ponceau S to visualize the protein bands
and confirm transfer efficiency.
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3. Blocking and Antibody Incubations:

Block the membrane for 1 hour at room temperature or overnight at 4°C in a blocking buffer
(e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding.
Incubate the membrane with the primary antibody (diluted in blocking buffer) for 1-2 hours at
room temperature or overnight at 4°C with gentle agitation.
Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST).
Incubate the membrane with the appropriate HRP- or fluorescently-conjugated secondary
antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.
Wash the membrane again three times for 5-10 minutes each with wash buffer.

4. Detection:

For chemiluminescent detection, incubate the membrane with an ECL substrate according to
the manufacturer's instructions.
Capture the signal using X-ray film or a digital imager.

General Cell Culture Protocol (Subculturing Adherent
Cells)
This protocol describes the basic steps for passaging adherent cells.

1. Preparation:

Warm the cell culture medium, trypsin-EDTA, and PBS to 37°C in a water bath.
Sterilize the biosafety cabinet with 70% ethanol.

2. Cell Dissociation:

Aspirate the old medium from the cell culture flask.
Wash the cell monolayer with sterile PBS to remove any residual serum that may inhibit
trypsin activity.
Add a sufficient volume of pre-warmed trypsin-EDTA to cover the cell monolayer.
Incubate the flask at 37°C for 2-5 minutes, or until the cells detach. You can monitor
detachment under a microscope.
Once the cells are detached, add pre-warmed complete medium to the flask to inactivate the
trypsin.
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3. Cell Seeding:

Gently pipette the cell suspension up and down to create a single-cell suspension.
Transfer a fraction of the cell suspension (e.g., 1/3 to 1/10, depending on the desired split
ratio) to a new flask containing pre-warmed complete medium.
Gently rock the new flask to ensure an even distribution of cells.
Label the flask with the cell line name, passage number, and date.
Return the flask to the incubator.

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
(Sandwich ELISA)
This is a general protocol for a sandwich ELISA.

1. Plate Coating:

Dilute the capture antibody to the recommended concentration in a coating buffer (e.g.,
PBS).
Add 100 µL of the diluted capture antibody to each well of a 96-well ELISA plate.
Incubate the plate overnight at 4°C.

2. Blocking:

Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per
well.
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
Incubate for 1-2 hours at room temperature.

3. Sample and Standard Incubation:

Wash the plate three times with wash buffer.
Prepare serial dilutions of your standard protein in blocking buffer.
Add 100 µL of your standards and samples to the appropriate wells.
Incubate for 2 hours at room temperature.

4. Detection Antibody Incubation:

Wash the plate three times with wash buffer.
Add 100 µL of the diluted biotinylated detection antibody to each well.
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Incubate for 1-2 hours at room temperature.

5. Enzyme Conjugate Incubation:

Wash the plate three times with wash buffer.
Add 100 µL of streptavidin-HRP conjugate to each well.
Incubate for 20-30 minutes at room temperature in the dark.

6. Substrate Development and Measurement:

Wash the plate five times with wash buffer.
Add 100 µL of TMB substrate solution to each well.
Incubate at room temperature in the dark until a color develops (typically 15-30 minutes).
Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.
Read the absorbance at 450 nm on a microplate reader.
Generate a standard curve and calculate the concentration of the target protein in your
samples.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 22 / 22 Tech Support

https://synapse.patsnap.com/article/how-are-codons-optimized-for-recombinant-protein-expression
https://synapse.patsnap.com/article/how-are-codons-optimized-for-recombinant-protein-expression
https://m.youtube.com/watch?v=QyVmWYDLzUo
https://www.creativebiolabs.net/protein-purification.htm
https://www.creativebiolabs.net/protein-purification.htm
https://www.benchchem.com/product/b15592642#troubleshooting-common-problems-in-laboratory-experiments
https://www.benchchem.com/product/b15592642#troubleshooting-common-problems-in-laboratory-experiments
https://www.benchchem.com/product/b15592642#troubleshooting-common-problems-in-laboratory-experiments
https://www.benchchem.com/product/b15592642#troubleshooting-common-problems-in-laboratory-experiments
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15592642?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15592642?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

